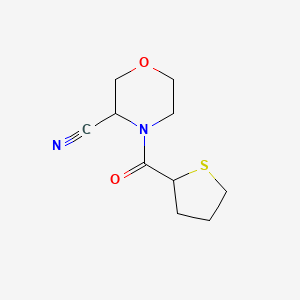
N1-(2-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide, commonly known as CFTO, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CFTO has been synthesized using various methods and has shown promising results in scientific research for its potential use in treating various diseases.
Scientific Research Applications
Antimicrobial Activity
Compounds with a thiazole nucleus, like the one , have been reported to exhibit significant antimicrobial properties. They can block the biosynthesis of certain bacterial lipids, which is a crucial mechanism in fighting bacterial infections . The presence of chlorophenyl and fluorophenyl groups may enhance these properties, potentially leading to new treatments for resistant bacterial strains.
Anticancer and Antiproliferative Properties
Thiazole derivatives have shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cells . The structural similarity of the compound to these derivatives suggests potential applications in cancer treatment, possibly by inducing apoptosis or arresting cell cycle progression in malignant cells.
Crystallographic Studies
The crystal structure of compounds is fundamental to understanding their pharmacological potential. Compounds similar to the one have been analyzed using single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction, which could provide insights into their stability and reactivity .
Green Chemistry Applications
The synthesis of thiazole derivatives can be aligned with the principles of green chemistry, emphasizing minimal environmental impact and energy efficiency . This compound could be used in educational settings to demonstrate green synthesis techniques and sustainable practices in chemical research.
Molecular Docking Studies
Molecular docking studies are crucial for predicting the interaction between a drug candidate and its target. Given the structural complexity of the compound, it could serve as a lead compound for drug design, helping to identify binding sites and optimize interactions with biological targets .
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, such as coumarins, have diverse pharmaceutical applications. The compound could be used as a precursor or intermediate in the synthesis of such heterocycles, expanding the repertoire of biologically active molecules .
Development of Antitubercular Agents
Thiazole derivatives have been identified as potential antitubercular agents. The compound , with its thiazole core and halogenated phenyl rings, could be investigated for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c20-15-6-1-2-7-16(15)24-18(26)17(25)22-9-8-14-11-27-19(23-14)12-4-3-5-13(21)10-12/h1-7,10-11H,8-9H2,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAILQUQOOFAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3'-acetyl-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603155.png)

![N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)-2-[(3-cyano-5-oxo-7,8-dihydro-6H-quinolin-2-yl)sulfanyl]acetamide](/img/structure/B2603157.png)
![3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2603158.png)
![tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2603160.png)
![3-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2603161.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2603162.png)

![6-({2-[(3-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2603165.png)


![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2603171.png)